molecular formula C20H21N5 B2592606 11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 890622-95-4

11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2592606
CAS No.: 890622-95-4
M. Wt: 331.423
InChI Key: VRTOACXVMMOITM-UHFFFAOYSA-N
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Description

11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7400^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms

Scientific Research Applications

11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of 8,10-dimethyl-N-phenyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

The exact mode of action of 8,10-dimethyl-N-phenyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine Similar compounds have shown to inhibit cdk2, which leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The specific biochemical pathways affected by 8,10-dimethyl-N-phenyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine Inhibition of cdk2 generally affects the cell cycle progression and can induce apoptosis .

Result of Action

The molecular and cellular effects of 8,10-dimethyl-N-phenyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine Similar compounds have shown significant cytotoxic activities against certain cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the phenyl and propyl groups. Common reagents used in these reactions include organometallic catalysts, halogenated compounds, and amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to maintain consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and inert atmospheres.

Major Products

Comparison with Similar Compounds

Similar Compounds

    11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine: Similar in structure but with variations in functional groups or substituents.

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: A compound with a different core structure but similar functional groups.

    1,3-Propanediamine, N,N-dimethyl-: A simpler compound with similar amine functionalities.

Uniqueness

The uniqueness of this compound lies in its complex tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-4-8-16-12-17(22-15-9-6-5-7-10-15)25-20(23-16)18-13(2)11-14(3)21-19(18)24-25/h5-7,9-12,22H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTOACXVMMOITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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